2-oxo-1-propyl-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide
Overview
Description
“2-oxo-1-propyl-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide” is a chemical compound with the molecular formula C10H13N3O3S and a molecular weight of 255.29 . It is used in the synthesis of various derivatives .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H13N3O3S/c1-2-5-13-9-4-3-7 (17 (11,15)16)6-8 (9)12-10 (13)14/h3-4,6H,2,5H2,1H3, (H,12,14) (H2,11,15,16)
. This code represents the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 200-205°C .Scientific Research Applications
Anti-Inflammatory Activity
Imidazole derivatives, including this compound, have shown potential as anti-inflammatory agents. Researchers have explored their ability to modulate inflammatory pathways, inhibit pro-inflammatory cytokines, and reduce inflammation-related tissue damage. Further studies are needed to elucidate the precise mechanisms involved .
Analgesic Properties
Compounds related to 2-oxo-1-propyl-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide have been evaluated for their analgesic effects. These investigations aim to understand their impact on pain perception and nociceptive pathways. Notably, some derivatives have demonstrated promising analgesic activity in preclinical models .
Anticancer Potential
Imidazole-containing compounds have attracted attention in cancer research due to their diverse biological activities. While specific studies on this compound are limited, its structural features suggest potential interactions with cellular targets involved in cancer progression. Researchers may explore its cytotoxic effects, apoptosis induction, and inhibition of tumor growth .
Antibacterial and Antifungal Properties
Imidazole derivatives often exhibit antimicrobial activity. Investigations have explored their efficacy against bacterial and fungal pathogens. Researchers may assess the compound’s ability to disrupt microbial cell membranes, inhibit enzymes, or interfere with essential metabolic pathways .
Enzyme Inhibition
Certain imidazole-containing compounds act as enzyme inhibitors. Researchers have studied their interactions with specific enzymes, such as proteases, kinases, and oxidoreductases. Investigating the inhibitory potential of 2-oxo-1-propyl-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide against relevant enzymes could provide valuable insights .
Metal Chelation
Imidazole-based ligands often form stable complexes with metal ions. Researchers have explored their metal chelation properties for applications in catalysis, drug delivery, and imaging. Investigating the coordination behavior of this compound with various metal ions could reveal its potential in these areas .
Mechanism of Action
Target of Action
The primary targets of 2-oxo-1-propyl-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide are currently unknown. This compound is a derivative of imidazole , which is known to interact with a broad range of targets, including enzymes, receptors, and ion channels
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, including competitive inhibition, allosteric modulation, and direct binding . The specific interactions between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities . The specific pathways affected by this compound would depend on its targets.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-oxo-1-propyl-3H-benzimidazole-5-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-2-5-13-9-4-3-7(17(11,15)16)6-8(9)12-10(13)14/h3-4,6H,2,5H2,1H3,(H,12,14)(H2,11,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSSKTDYKDTABW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601195353 | |
Record name | 2,3-Dihydro-2-oxo-1-propyl-1H-benzimidazole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601195353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1000932-79-5 | |
Record name | 2,3-Dihydro-2-oxo-1-propyl-1H-benzimidazole-5-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-2-oxo-1-propyl-1H-benzimidazole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601195353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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